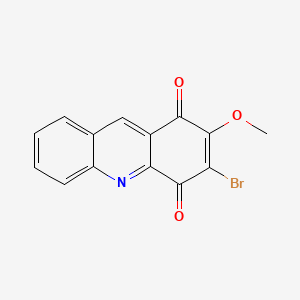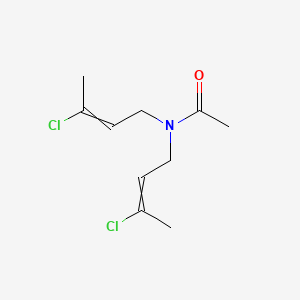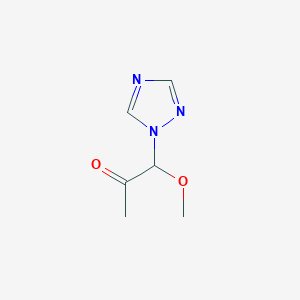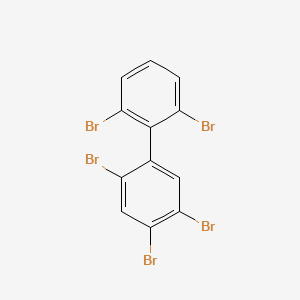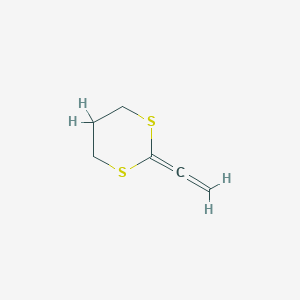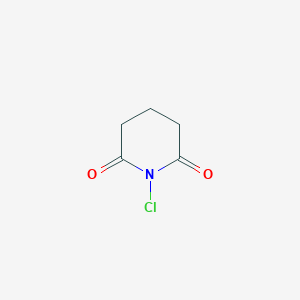
2-Methyl-4,4-diphenylbutane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,4-diphenylbutane-2-peroxol is an organic peroxide compound It is known for its unique structure, which includes a peroxide functional group attached to a butane backbone with two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-4,4-diphenylbutane-2-peroxol can be synthesized through the reaction of 2-methyl-4,4-diphenylbutane with hydrogen peroxide under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4,4-diphenylbutane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of ketones or alcohols.
Reduction: Reduction of the peroxide group can yield the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Ketones or alcohols.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Methyl-4,4-diphenylbutane-2-peroxol has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies.
Medicine: Explored for its potential use in drug delivery systems due to its peroxide group.
Industry: Utilized in the production of polymers and as a curing agent for resins.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,4-diphenylbutane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpropane-2-peroxol: Another organic peroxide with a similar structure but different substituents.
Cumene hydroperoxide: A well-known organic peroxide used in industrial applications.
Uniqueness
2-Methyl-4,4-diphenylbutane-2-peroxol is unique due to its specific structure, which includes two phenyl groups and a butane backbone. This structure imparts distinct chemical properties and reactivity compared to other organic peroxides.
Propiedades
Número CAS |
78485-00-4 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
(3-hydroperoxy-3-methyl-1-phenylbutyl)benzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,19-18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,18H,13H2,1-2H3 |
Clave InChI |
QXCBPIFFZOLPFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


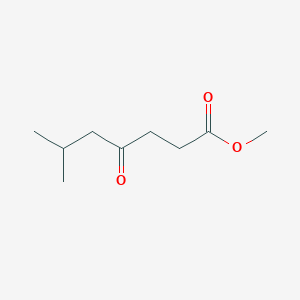
silane](/img/structure/B14431490.png)


